

Natural occurrence of 2'-O-methyladenosine in different organisms.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-O-methyladenosine 5'-phosphate

Cat. No.: B1606524

[Get Quote](#)

An In-depth Technical Guide to the Natural Occurrence of 2'-O-methyladenosine

Authored for: Researchers, Scientists, and Drug Development Professionals December 10, 2025

Abstract

2'-O-methylation (Nm) is a prevalent post-transcriptional RNA modification where a methyl group is added to the 2'-hydroxyl group of the ribose moiety. When this modification occurs on an adenosine residue, it is termed 2'-O-methyladenosine (A2m or Am). This modification is not merely a subtle structural alteration but a critical regulator of RNA function and metabolism across all domains of life, including viruses. A2m plays pivotal roles in stabilizing RNA structure, modulating translation, and, most notably, enabling RNA to evade innate immune surveillance, a feature of significant interest in virology and drug development. This technical guide provides a comprehensive overview of the natural occurrence of A2m, its functional implications, quantitative distribution, and the detailed experimental protocols used for its detection and analysis.

Introduction to 2'-O-methyladenosine (Am)

2'-O-methylation is one of the most common types of chemical modifications found in RNA.[1]
[2] It is present in a wide variety of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1] The addition of a

methyl group to the 2' ribose position enhances the hydrophobicity of the sugar backbone and locks the ribose in a C3'-endo conformation, which stabilizes the RNA helix.[2][3] This modification is catalyzed by specific methyltransferases, which can be either stand-alone enzymes or part of larger ribonucleoprotein (RNP) complexes guided by small RNAs.[2][4] Functionally, A2m and other 2'-O-methylations are integral to cellular processes, influencing translation efficiency and fidelity, pre-mRNA splicing, and protecting RNA from degradation.[1][5] A critical role of this modification, particularly in eukaryotes and viruses, is its ability to mark RNA as "self," thereby preventing the activation of innate immune pathways that detect foreign RNA.[1][6]

Natural Occurrence and Distribution

2'-O-methyladenosine is found throughout all kingdoms of life, with its distribution and abundance varying significantly between organisms and RNA types.

Eukaryotes

In eukaryotes, 2'-O-methylation is abundant, particularly in stable non-coding RNAs.

- **Ribosomal RNA (rRNA):** Human rRNAs contain over 100 known 2'-O-methylation sites, many of which are conserved and located in functionally critical regions of the ribosome, such as the peptidyl transferase center and the decoding center.[7][8] While many sites are constitutively methylated, a subset shows variable methylation levels, giving rise to "specialized ribosomes" that may have different translational properties.[8][9]
- **Transfer RNA (tRNA):** A2m can be found in eukaryotic tRNAs, for example at position 4 in yeast.[10] These modifications are crucial for tRNA stability and proper codon recognition during translation.
- **Messenger RNA (mRNA):** Virtually all eukaryotic mRNAs are modified at their 5' end with a cap structure. The first transcribed nucleotide adjacent to the cap is often 2'-O-methylated (Cap 1 structure), a modification critical for immune evasion and efficient translation.[1] More recently, internal A2m sites have also been identified within mRNAs, where they appear to enhance mRNA stability and regulate gene expression.[1][11][12]
- **Plants:** In plants like rice (*Oryza sativa*), the levels of A2m in tRNA have been shown to increase dramatically in response to salt stress, suggesting a role in stress adaptation.[10]

The Trm13 enzyme is responsible for this modification.[10]

Prokaryotes (Bacteria and Archaea)

While less widespread than in eukaryotes, 2'-O-methylation is present and functionally important in prokaryotes.

- **Bacteria:** In *Escherichia coli*, 2'-O-methylation is found in tRNA at specific positions, though 2'-O-methylguanosine (Gm) at position 18 is more studied for its role in suppressing the host innate immune response via Toll-like receptor 7 (TLR7).[4][6] The levels of these modifications can be dynamically regulated in response to stress, such as exposure to antibiotics.[4]
- **Archaea:** In the hyperthermophilic archaeon *Thermococcus kodakarensis*, 2'-O-methylated nucleosides, including A2m (Am6), have been identified in the aminoacyl stem of tRNA. These modifications are catalyzed by the TrmTS enzyme and are thought to contribute to tRNA stability at high temperatures.[13]

Viruses

Viruses extensively utilize 2'-O-methylation as a molecular camouflage to hide their RNA from the host's innate immune system.

- **RNA Viruses:** Many RNA viruses, including Coronaviruses, Flaviviruses, and Poxviruses, possess a 2'-O-methylated Cap 1 structure on their mRNAs.[1][14] This modification prevents the viral RNA from being recognized by host pattern recognition receptors (PRRs) like MDA5 and IFIT proteins, which would otherwise trigger a type I interferon response.[1][14]
- **Internal Methylation:** Some viruses, such as flaviviruses, can also introduce internal A2m sites into their viral RNA, although the precise function of these internal modifications in immune evasion is still under investigation.[1] The presence of N6,2'-O-dimethyladenosine (m6Am) at the 5' cap has also been reported in many viral and cellular transcripts.[15]

Quantitative Data on 2'-O-methyladenosine Occurrence

The stoichiometry of A2m modification can vary significantly depending on the specific RNA site, cellular conditions, and organism. The following tables summarize available quantitative data.

Table 1: Stoichiometry of 2'-O-methylation in Human Ribosomal RNA

rRNA Site	Location	Cell Type	Methylation Level (%)	Reference
18S-Am100	Small Subunit	Various	~100 (Constitutive)	[8]
28S-Am1311	Large Subunit	HeLa	>95 (Stable)	[8]
28S-Am2634	Large Subunit	HCT116	~85 (Low Variable)	[8]
18S-Am1440	Small Subunit	HeLa	<10 (Highly Variable)	[8]

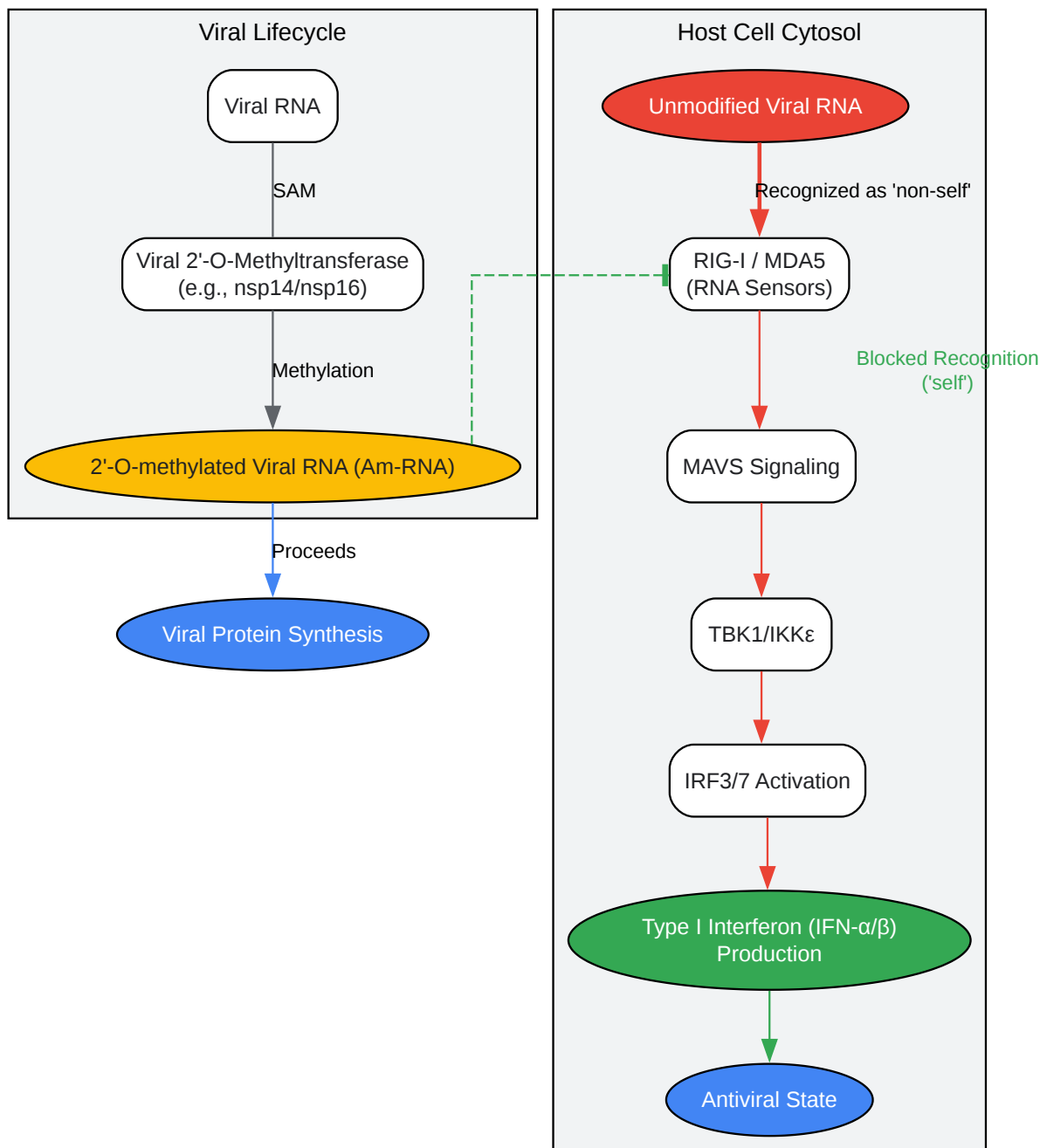
Table 2: Regulation of 2'-O-methylation in Response to Stress

Organism	RNA Type	Stress Condition	Change in 2'-O-methylation	Reference
Human Cells	rRNA	Hypoxia	Site-specific changes observed	[1]
Mouse Macrophages	mRNA	Vesicular Stomatitis Virus Infection	Overall increase in Am levels	[1]
Escherichia coli	tRNA (Gm18)	Antibiotic Stress / Starvation	Substantial increase	[4]
Oryza sativa (Rice)	tRNA (Am)	Salt Stress / ABA Treatment	Dramatic increase	[10]

Key Functions and Signaling Pathways

Evasion of Innate Immunity

The most well-characterized role of A2m in host-pathogen interactions is its ability to mimic host RNA and prevent immune activation. Unmodified or improperly capped viral RNA is recognized by cytosolic sensors, leading to an antiviral response. 2'-O-methylation at the 5' cap blocks this recognition.



[Click to download full resolution via product page](#)

Fig. 1: Evasion of innate immunity by 2'-O-methylated viral RNA.

Regulation of Translation

Internal 2'-O-methylation within an mRNA codon can impact translation elongation. Studies have shown that the presence of an Am modification within a codon can cause the ribosome to stall, as it impairs both the initial selection and the proofreading of the corresponding aminoacyl-tRNA.[5] This suggests that internal mRNA methylation could be a mechanism for fine-tuning the speed and efficiency of protein synthesis.

Experimental Protocols for Detection and Quantification

A variety of methods exist for the detection and quantification of A2m, ranging from high-throughput sequencing to targeted quantitative analysis.

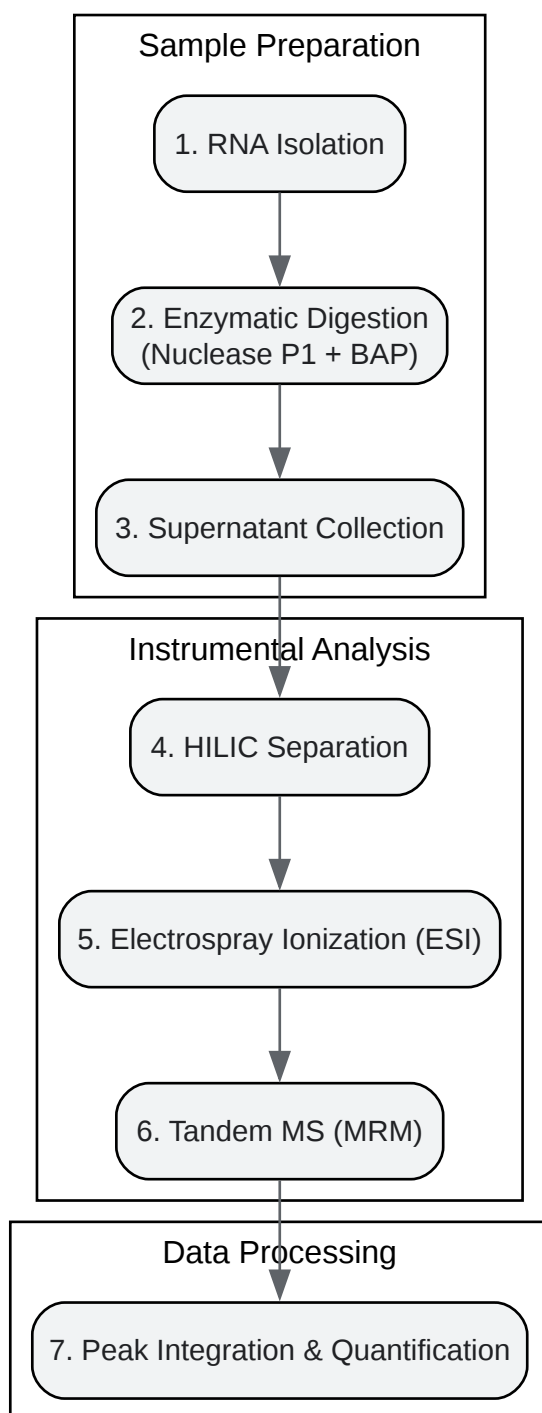
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate quantification of RNA modifications. It involves the complete digestion of RNA into single nucleosides, followed by chromatographic separation and mass spectrometric detection.

Methodology:

- RNA Isolation: Isolate total RNA or a specific RNA fraction (e.g., mRNA, tRNA) from the biological sample using a suitable extraction kit. Ensure high purity and integrity.
- RNA Digestion:
 - To 1-5 µg of RNA, add Nuclease P1 (2U) in a buffer of 10 mM ammonium acetate (pH 5.3). Incubate at 42°C for 2 hours.
 - Add Bacterial Alkaline Phosphatase (BAP) (1U) and ammonium bicarbonate buffer to a final concentration of 50 mM. Incubate at 37°C for 2 hours to dephosphorylate the nucleosides.
- Sample Cleanup: Centrifuge the digest at 10,000 x g for 10 minutes. Collect the supernatant for analysis.

- Chromatographic Separation:
 - Column: Use a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters BEH HILIC, 2.1 × 100 mm, 1.7 μm).[\[16\]](#)[\[17\]](#)
 - Mobile Phase A: Water with 10 mM ammonium acetate and 0.2% acetic acid.[\[16\]](#)
 - Mobile Phase B: Acetonitrile with 2 mM ammonium acetate and 0.2% acetic acid.[\[16\]](#)
 - Gradient: Run a gradient from 95% B to 60% B over several minutes to separate the nucleosides.[\[16\]](#)[\[17\]](#)
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometry Detection:
 - Instrument: A triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP).[\[16\]](#)[\[17\]](#)
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor the specific precursor-to-product ion transitions for adenosine (A) and 2'-O-methyladenosine (Am). For Am, the transition is typically m/z 282.1 → 136.1 ($[M+H]^+ \rightarrow \text{base}+H$).[\[16\]](#)
- Quantification: Generate a standard curve using known concentrations of pure A and Am nucleosides. Quantify the amount of Am in the sample by comparing its peak area to the standard curve, often normalized to the amount of unmodified adenosine.



[Click to download full resolution via product page](#)

Fig. 2: General workflow for LC-MS/MS-based quantification of A2m.

RiboMethSeq and other Sequencing-Based Methods

High-throughput sequencing methods allow for transcriptome-wide mapping of 2'-O-methylation sites. RiboMethSeq is based on the principle that 2'-O-methylation protects the adjacent phosphodiester bond from alkaline hydrolysis.

Methodology (RiboMethSeq Principle):

- RNA Isolation: Extract high-quality total RNA from the sample.
- Alkaline Hydrolysis: Subject the RNA to limited alkaline hydrolysis (e.g., using sodium carbonate buffer). This randomly fragments the RNA, but cleavage is inhibited at the 3' side of a 2'-O-methylated nucleotide.
- Library Preparation:
 - Ligate 3' and 5' sequencing adapters to the RNA fragments.
 - Perform reverse transcription to convert the RNA fragments into cDNA.
 - Amplify the cDNA library via PCR.
- High-Throughput Sequencing: Sequence the prepared library on a platform like Illumina.
- Data Analysis:
 - Align the sequencing reads to a reference transcriptome (e.g., rRNA sequences).
 - Calculate the sequencing coverage at each nucleotide position.
 - A 2'-O-methylation site is identified by a significant drop in the number of 5' ends of sequencing reads immediately downstream (+1 position) of the modified nucleotide, as cleavage is blocked there.
 - The level of methylation (stoichiometry) can be estimated by the magnitude of this drop in coverage, often represented as a "methylation score".^[4]

Site-Specific Validation by RNase H and qPCR (Nm-VAQ)

This method provides accurate quantification of the methylation ratio at a specific, known site. It relies on the inability of RNase H to cleave the RNA strand of an RNA/DNA hybrid at a 2'-O-methylated position.^[18]

Methodology:

- **Probe Design:** Design a DNA/RNA chimeric probe that is complementary to the target RNA sequence. The probe contains a single RNA base at the position corresponding to the nucleotide immediately 5' to the potential methylation site.
- **Hybridization:** Anneal the chimeric probe to the target RNA.
- **RNase H Digestion:** Add RNase H, which will cleave the RNA strand of the hybrid at the location of the RNA base in the probe. If the target site is 2'-O-methylated, this cleavage will be inhibited.
- **Reverse Transcription:** Perform reverse transcription using a downstream primer. Only the uncleaved (i.e., methylated) RNA will serve as a template to produce a full-length cDNA.
- **Quantitative PCR (qPCR):** Use qPCR with primers flanking the target site to quantify the amount of full-length cDNA produced. The amount of product is directly proportional to the amount of methylated RNA in the original sample.
- **Quantification:** Compare the qPCR signal from the test sample to a standard curve generated from fully methylated and unmethylated synthetic RNA standards to determine the absolute modification ratio.^[18]

Conclusion and Future Outlook

2'-O-methyladenosine is a functionally versatile RNA modification that is integral to gene expression and host-pathogen interactions across all domains of life. Its role in marking RNA as "self" to evade innate immunity has profound implications for our understanding of viral pathogenesis and provides a clear rationale for targeting viral methyltransferases in drug development. Furthermore, the discovery of dynamic and stress-responsive A2m modification in cellular RNAs points to a sophisticated layer of epitranscriptomic regulation. The continued development of sensitive and quantitative detection methods will be crucial for mapping the complete "A2m-ome" and for elucidating its precise roles in health and diseases, from cancer

to metabolic disorders. Future research will likely focus on the interplay between A2m and other RNA modifications and the protein "readers" that recognize and translate this chemical mark into functional outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2'-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 3. Visualizing the Role of 2'-OH rRNA Methylations in the Human Ribosome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial tRNA 2'-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2'-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constitutive and variable 2'-O-methylation (Nm) in human ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosomal RNA 2'-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2'-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]
- 14. Nonsegmented Negative-Sense RNA Viruses Utilize N6-Methyladenosine (m6A) as a Common Strategy To Evade Host Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Epitranscriptomic(N6-methyladenosine) Modification of Viral RNA and Virus-Host Interactions [frontiersin.org]
- 16. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2'-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 17. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2'-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Natural occurrence of 2'-O-methyladenosine in different organisms.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606524#natural-occurrence-of-2-o-methyladenosine-in-different-organisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com